molecular formula C15H15FN6O B2836319 N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105223-76-4

N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2836319
CAS No.: 1105223-76-4
M. Wt: 314.324
InChI Key: ALXXXCXQNDTUNV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/162198487]. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, making it a high-value target in immunological and oncological research [Link: https://www.ncbi.nlm.nih.gov/books/NBK560796/]. This compound acts by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, thereby suppressing B-cell activation, proliferation, and survival signaling [Link: https://pubchem.ncbi.nlm.nih.gov/compound/162198487#section=Mechanism-of-Action]. Its primary research value lies in the investigation of B-cell-mediated diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as in the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Researchers utilize this compound as a key pharmacological tool to dissect the role of BTK in specific signaling cascades and to evaluate the therapeutic potential of BTK inhibition in preclinical models, providing crucial insights for drug discovery and development pathways.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-10-1-3-11(4-2-10)18-13-12-9-17-21-14(12)20-15(19-13)22-5-7-23-8-6-22/h1-4,9H,5-8H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXXXCXQNDTUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted hydrazine and a suitable pyrimidine derivative, the reaction proceeds through cyclization and subsequent functional group modifications to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular Formula : C15H15FN6O
  • CAS Number : 1105223-76-4

Medicinal Chemistry

This compound has shown potential as an inhibitor of specific protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Its ability to bind to the active sites of these enzymes allows for the modulation of cellular processes such as proliferation and apoptosis.

Case Study: Protein Kinase Inhibition

Research indicates that this compound can effectively inhibit certain kinases involved in cancer progression. For instance, studies have demonstrated its efficacy against specific targets like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which are pivotal in tumor growth and angiogenesis.

Biochemical Studies

The compound's unique structure enables it to participate in various biochemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it a versatile tool for studying enzyme mechanisms and metabolic pathways.

Example Reactions

  • Oxidation : Can introduce additional functional groups that may enhance biological activity.
  • Reduction : Alters electronic properties, potentially affecting binding affinity to target proteins.
  • Substitution : Allows for the introduction of different substituents that can modify pharmacological profiles.

Drug Development

Given its biological activity, this compound is being explored as a lead compound in the development of new therapeutic agents for treating cancer and other diseases related to aberrant kinase activity.

Development Pipeline

The compound is currently under investigation for its potential use in targeted therapies. Preclinical studies are focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce off-target effects.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of cell proliferation, apoptosis, and other critical biological processes .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[3,4-d]pyrimidine derivatives share a common tricyclic core but differ in substituents at positions 1, 4, and 4. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-(4-fluorophenyl)amino; 6-morpholinyl C₁₆H₁₆FN₆O 338.34 Enhanced solubility via morpholine; fluorophenyl for specificity
7d () 1-(4-fluorophenyl); 3-methyl; 4-(3-chloro-4-fluorophenyl)amino C₁₉H₁₆ClF₂N₅ 403.82 Chlorofluorophenyl and methyl groups enhance kinase inhibition
78d () 1-(4-fluorophenethyl); 6-(2-morpholinoethylthio); 4-(3-chlorophenyl)amino C₂₅H₂₆ClFN₆OS 513.03 Morpholinoethylthio improves membrane permeability
E781-0099 () 1-methyl; 6-morpholinyl; 4-(3,4-dimethylphenyl)amino C₁₈H₂₂N₆O 338.41 Methyl groups reduce steric hindrance

Substituent Effects on Activity

  • Morpholine vs. Thioethers : The target compound’s 6-morpholinyl group confers better aqueous solubility compared to thioether derivatives (e.g., 2a in : 6-methylthio, 6-ethylthio), which exhibit higher lipophilicity but lower bioavailability .
  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound reduces metabolic degradation compared to chlorophenyl analogs (e.g., 2b in ), enhancing plasma stability .

Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL) logP
Target Compound Not reported Estimated >1 (due to morpholine) 2.1 (predicted)
2a () 169–171 <0.5 (DMSO) 3.8
78d () 127–128 0.8 (ethanol) 3.5

Anticancer Activity

  • Target Compound : Expected to inhibit kinases (e.g., EGFR/ErbB2) due to structural similarity to 7d (IC₅₀ = 0.8 µM against EGFR) .
  • Analog 2a () : Shows IC₅₀ = 1.2 µM against prostate cancer cells, but poor CNS penetration .
  • Analog 78d () : Demonstrated 65% tumor growth inhibition in bladder cancer models .

Immunomodulation

  • Target Compound : Likely suppresses cytokines (e.g., CXCL8, TNF) like the lead chemotype in .
  • E781-0099 () : Moderate suppression of IL-6 (IC₅₀ = 5 µM) due to dimethylphenyl substitution .

Biological Activity

N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , a fluorophenyl group , and a morpholine ring . Its molecular formula is C15H15FN6OC_{15}H_{15}FN_6O with a molecular weight of approximately 314.324 g/mol . The structure is characterized by the following attributes:

PropertyValue
Molecular FormulaC15H15FN6O
IUPAC NameThis compound
Molecular Weight314.324 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
XlogP2.2

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases, which play critical roles in cell signaling pathways associated with cancer and inflammatory diseases.
  • Modulation of Receptor Activity : It acts as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as Parkinson's disease and schizophrenia .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating its potential as an effective anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In vivo studies using carrageenan-induced paw edema models showed that it significantly reduced inflammation compared to control groups. The mechanism involves the inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study conducted on human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in rodent models of Parkinson's disease. Results indicated that it improved motor function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and receptor binding affinity.
  • Morpholine Ring : Contributes to the compound's solubility and bioavailability.

Comparative studies with similar compounds revealed that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter biological activity, underscoring the importance of SAR analysis in drug development.

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves cyclization of pyrimidine precursors with morpholine under reflux conditions. For example:

  • Step 1 : Condensation of a pyrimidine intermediate (e.g., 5-acetyl-2-(4-fluorophenyl)-6-methylpyrimidin-4-amine) with morpholine in n-butanol or ethanol under reflux (70–80°C, 2–3 hours) .
  • Step 2 : Substitution reactions to introduce the fluorophenyl group, often using NH4_4OAc as a catalyst .
  • Yield Optimization : Solvent choice (polar aprotic solvents like DMF) and temperature control (60–80°C) improve yields to ~70–80% .

Q. How is the compound structurally characterized?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Aromatic protons (δ 7.38–8.30 ppm), NH signals (δ 9.42–11.80 ppm) .
  • IR Spectroscopy : NH stretching (3300–3460 cm1^{-1}), C-F bonds (1100–1250 cm1^{-1}) .
  • Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

Q. What analytical techniques confirm purity and stability?

  • Methodological Answer :

  • HPLC : Purity assessment (>95% for biological assays) .
  • Melting Point Analysis : Consistency with literature values (e.g., 262–285°C for analogs) .
  • Stability Testing : Storage at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the morpholine moiety influence kinase binding affinity?

  • Methodological Answer :

  • The morpholine oxygen forms hydrogen bonds with kinase active sites (e.g., ATP-binding pockets). Molecular docking studies show binding energy improvements (ΔG = –9.2 kcal/mol vs. non-morpholine analogs) .
  • Comparative SAR: Morpholine enhances solubility and reduces off-target effects compared to piperazine derivatives .

Q. What strategies resolve contradictions in kinase inhibition data across studies?

  • Methodological Answer :

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to validate selectivity .
  • Cocrystallography : Resolve binding modes (e.g., fluorophenyl group in hydrophobic pockets) to explain variability .
  • Dose-Response Analysis : IC50_{50} values should be corroborated with cellular assays (e.g., antiproliferative effects in cancer lines) .

Q. How can synthetic routes be optimized for scale-up?

  • Methodological Answer :

  • High-Throughput Screening : Identify efficient catalysts (e.g., Pd/C for Suzuki couplings) .
  • Solvent-Free Reactions : Reduce purification steps using microwave-assisted synthesis (120°C, 30 minutes) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. What derivative designs improve CNS penetration for neurological targets?

  • Methodological Answer :

  • Lipophilicity Modifications : Introduce methyl or trifluoromethyl groups to increase logP (target: 2–3) .
  • Blood-Brain Barrier (BBB) Assays : Use in vitro models (e.g., MDCK-MDR1 cells) to assess permeability .
  • Suzuki Coupling : Attach bicyclic groups (e.g., naphthalene) to enhance passive diffusion .

Q. How do fluorophenyl substituents affect photostability and metabolic resistance?

  • Methodological Answer :

  • Photodegradation Studies : UV irradiation (254 nm) shows fluorophenyl groups reduce decomposition rates by 30% vs. chlorophenyl analogs .
  • Microsomal Stability Assays : Fluorine reduces CYP450-mediated oxidation (t1/2_{1/2} = 45 minutes in human liver microsomes) .

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